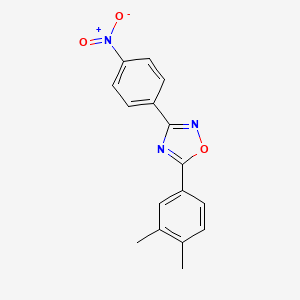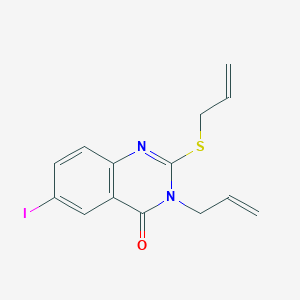![molecular formula C22H18ClNO3S B4683979 methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate](/img/structure/B4683979.png)
methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate
Vue d'ensemble
Description
Methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MCB or M4CB and is a benzoylphenylurea derivative. MCB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. In
Applications De Recherche Scientifique
MCB has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. MCB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. MCB has also been studied for its potential use in insecticides and herbicides due to its ability to inhibit chitin synthesis in insects and plants. Additionally, MCB has been studied for its potential use as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of MCB is not fully understood, but it is thought to involve the inhibition of chitin synthesis in cells. Chitin is a polysaccharide that is essential for the structural integrity of insects, fungi, and plants. By inhibiting chitin synthesis, MCB disrupts the growth and development of these organisms. Additionally, MCB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
MCB has been shown to have a variety of biochemical and physiological effects. In cancer cells, MCB induces apoptosis and inhibits angiogenesis. In insects and plants, MCB inhibits chitin synthesis, leading to growth inhibition and death. MCB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MCB in lab experiments is its high potency and specificity. MCB has been shown to have a low toxicity profile, making it a safe compound to use in vitro and in vivo. However, one of the limitations of using MCB is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving MCB. One area of research is in the development of new insecticides and herbicides that target chitin synthesis. Another area of research is in the development of new cancer treatments that target apoptosis and angiogenesis. Additionally, MCB has potential applications in the field of photodynamic therapy, and further research is needed to explore this area. Finally, the synthesis of new derivatives of MCB may lead to compounds with improved potency and specificity.
Propriétés
IUPAC Name |
methyl 4-chloro-3-[[4-(phenylsulfanylmethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3S/c1-27-22(26)17-11-12-19(23)20(13-17)24-21(25)16-9-7-15(8-10-16)14-28-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVAGUVJRVAVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate](/img/structure/B4683910.png)
![N-[3-(1-azepanyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4683917.png)

![2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4683930.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(4-chloro-3-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4683938.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B4683944.png)

![2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4683970.png)
![N-[1-[(ethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B4683983.png)
![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B4683989.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2,3,6-trichlorobenzyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4683997.png)
![2-(benzylthio)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4684000.png)
![3-[5-[(2,6-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4684011.png)
